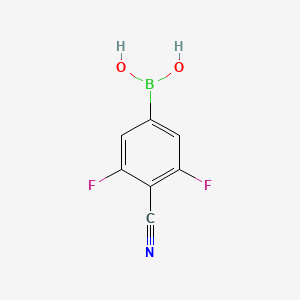![molecular formula C20H27N3O7 B1455565 6-[N-(6-マレイミドカプロイル)]カプロイル酸 NHS CAS No. 1337538-62-1](/img/structure/B1455565.png)
6-[N-(6-マレイミドカプロイル)]カプロイル酸 NHS
概要
説明
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is a biochemical compound used primarily in proteomics research. It has the molecular formula C20H27N3O7 and a molecular weight of 421.45 . This compound is known for its applications in bioconjugation, where it is used to link biomolecules such as proteins and peptides.
科学的研究の応用
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of bioconjugates, linking small molecules to proteins or peptides.
Biology: It is employed in the study of protein-protein interactions and the development of biosensors.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of biocompatible materials and surface modifications.
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets through covalent bonding, given the presence of the reactive NHS (N-hydroxysuccinimide) ester and maleimide groups in its structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein modification or labeling processes.
Result of Action
As a tool in proteomics research , it may facilitate the study of protein function and interactions.
Action Environment
It is recommended to be stored at 0-8°c , indicating that temperature could affect its stability.
生化学分析
Biochemical Properties
6-[N-(6-Maleimidocaproyl)]caproic acid nhs plays a crucial role in biochemical reactions due to its reactive maleimide group and terminal carboxylic acid. The maleimide group can form covalent bonds with thiol groups in proteins, while the carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein-protein interactions, enzyme activity, and protein labeling .
Cellular Effects
6-[N-(6-Maleimidocaproyl)]caproic acid nhs influences various cellular processes by modifying proteins and enzymes within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with specific proteins . This compound has been shown to impact cell function by altering the activity of key enzymes and proteins involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs involves its ability to form covalent bonds with thiol groups in proteins through its maleimide group. This interaction can lead to enzyme inhibition or activation, depending on the target protein . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (0-8°C), but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating that careful dosage control is necessary to achieve desired outcomes without adverse effects .
Metabolic Pathways
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into proteins . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Its interactions with specific enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 6-[N-(6-Maleimidocaproyl)]caproic acid nhs is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its activity, as it needs to reach target proteins to exert its effects .
Subcellular Localization
The subcellular localization of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with target proteins in the appropriate cellular context . The compound’s activity and function can be affected by its localization within different subcellular compartments .
準備方法
The synthesis of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs typically involves the reaction of 6-aminocaproic acid with maleic anhydride. This reaction is carried out in a solvent such as ethyl ether, and the product is purified through recrystallization . The industrial production methods are similar, with the process scaled up to meet commercial demands.
化学反応の分析
6-[N-(6-Maleimidocaproyl)]caproic acid nhs undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the nhs group with other functional groups.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiols, forming stable thioether bonds.
Hydrolysis: In aqueous conditions, the nhs ester can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thiols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
6-[N-(6-Maleimidocaproyl)]caproic acid nhs can be compared with other similar compounds such as:
6-Maleimidocaproic acid: Lacks the nhs ester group, making it less reactive in bioconjugation reactions.
N-Hydroxysuccinimide (nhs) esters: These compounds are widely used in bioconjugation but may not have the same specificity for thiol groups as 6-[N-(6-Maleimidocaproyl)]caproic acid nhs.
Maleimide derivatives: These compounds share the maleimide group but differ in their linker structures and reactivity.
The uniqueness of 6-[N-(6-Maleimidocaproyl)]caproic acid nhs lies in its dual functionality, allowing for specific and stable bioconjugation reactions.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7/c24-15(7-3-2-6-14-22-16(25)9-10-17(22)26)21-13-5-1-4-8-20(29)30-23-18(27)11-12-19(23)28/h9-10H,1-8,11-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSOTITDJRHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



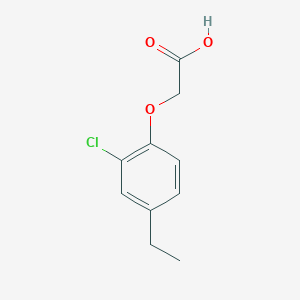


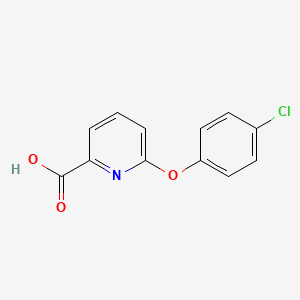
![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)
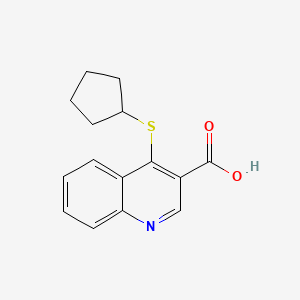
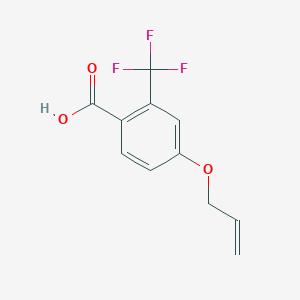

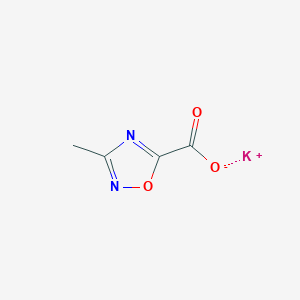
![6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
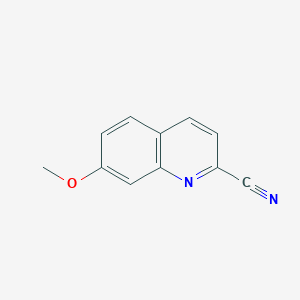
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)
